molecular formula C10H7Cl2NO2S B3011564 2-Chloro-3-methylquinoline-6-sulfonyl chloride CAS No. 1181699-76-2

2-Chloro-3-methylquinoline-6-sulfonyl chloride

Cat. No.: B3011564
CAS No.: 1181699-76-2
M. Wt: 276.13
InChI Key: XOKQNDLNPNPCOJ-UHFFFAOYSA-N
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Description

2-Chloro-3-methylquinoline-6-sulfonyl chloride is an organic compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylquinoline-6-sulfonyl chloride typically involves the chlorination of 3-methylquinoline followed by sulfonation. The process can be summarized as follows:

    Chlorination: 3-Methylquinoline is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 2-position.

    Sulfonation: The chlorinated product is then reacted with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylquinoline-6-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions to form sulfonamides or sulfonate esters.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions involving this compound.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Coupled Products: Formed in coupling reactions with boronic acids.

Scientific Research Applications

2-Chloro-3-methylquinoline-6-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylquinoline-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to form sulfonamide and sulfonate ester derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Another chlorinated quinoline derivative with different functional groups.

    3-Methylquinoline-6-sulfonyl chloride: Similar structure but without the chlorine atom at the 2-position.

    6-Chloro-2-methylquinoline: Similar structure but with the chlorine atom at a different position.

Uniqueness

2-Chloro-3-methylquinoline-6-sulfonyl chloride is unique due to the presence of both the chlorine atom and the sulfonyl chloride group on the quinoline ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-3-methylquinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S/c1-6-4-7-5-8(16(12,14)15)2-3-9(7)13-10(6)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKQNDLNPNPCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181699-76-2
Record name 2-chloro-3-methylquinoline-6-sulfonyl chloride
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